molecular formula C19H20N2O6 B2661263 N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide CAS No. 1396746-16-9

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide

Cat. No.: B2661263
CAS No.: 1396746-16-9
M. Wt: 372.377
InChI Key: OQIWCGHVBSJEHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a synthetically engineered oxalamide derivative designed for advanced pharmacological and chemical biology research. This compound features a distinct molecular architecture that integrates a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a heterocyclic furan system, a cyclopropyl group, and a polar 2-hydroxyethyl chain, all connected through a central oxalamide linker . This specific arrangement confers unique electronic and steric properties, making it a compelling candidate for investigating protein-ligand interactions and signal transduction pathways. Researchers can leverage this complex structure in the study of molecular recognition, particularly in the context of heterocyclic compound interactions with biological targets. The structural framework of this molecule shares design principles with other patented heterocyclic compounds that have demonstrated therapeutic potential across a broad spectrum of diseases, including those related to the nervous system, metabolic disorders, and oncology . The presence of the oxalamide functional group is of significant interest, as this motif is frequently explored in the development of flavor modulators and sweet taste enhancers, suggesting potential applications in chemosensory research and the study of taste receptors . As a sophisticated research chemical, this oxalamide compound serves as a valuable scaffold for probing novel biological mechanisms and contributes to diverse investigative areas, including medicinal chemistry, drug discovery, and the development of biochemical probes. All studies must be conducted in compliance with applicable research guidelines, as this product is strictly for research use.

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17(20-11-19(24,12-3-4-12)16-2-1-7-27-16)18(23)21-13-5-6-14-15(10-13)26-9-8-25-14/h1-2,5-7,10,12,24H,3-4,8-9,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIWCGHVBSJEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopropyl-furan intermediate: This involves the reaction of a cyclopropyl halide with a furan derivative under basic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position of the furan ring, often achieved through oxidation reactions.

    Coupling with dihydrobenzo[dioxin]: The final step involves coupling the hydroxylated intermediate with a dihydrobenzo[dioxin] derivative using oxalyl chloride as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and dihydrobenzo[dioxin] rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted furans, dihydrofurans, and oxygenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors involved in various diseases:

  • Cancer Research : The compound's structure suggests it may modulate pathways relevant to cancer progression. Interaction studies could focus on its binding affinity to proteins associated with tumor growth and metastasis.
  • Pharmacology : It may serve as a lead compound for developing drugs targeting specific receptors or pathways, particularly in conditions like metabolic disorders or neurodegenerative diseases.

Case Studies

  • Enzyme Inhibition : Studies have shown that compounds with similar structures exhibit inhibitory effects on certain enzymes involved in cancer metabolism. Investigating the enzyme inhibition profile of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide could reveal its therapeutic potential against cancer.
  • Taste Modulation : Preliminary studies suggest that this compound may influence taste receptor activity (e.g., T1R family), potentially enhancing flavor profiles in food products. This application could have implications for food science and nutrition.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Differences

A structurally related compound, 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole (DDFDI), shares the 2,3-dihydrobenzo[d][1,4]dioxin and furan motifs but differs in its core scaffold (imidazole vs. oxalamide) and substituents (phenyl groups vs. cyclopropyl-hydroxyethyl) . Key distinctions include:

  • Hydrogen-bonding capacity: The oxalamide group in the target compound enables stronger hydrogen-bond donor/acceptor interactions compared to DDFDI’s imidazole ring.

Drug-Likeness and ADMET Predictions

While experimental ADMET data for the target compound are unavailable, computational predictions for DDFDI provide a benchmark:

Parameter DDFDI Target Compound (Inferred)
Molecular Weight 441.47 g/mol ~450–470 g/mol (estimated)
LogP 3.8 (Ghose filter compliant) Likely >4 (cyclopropyl)
H-bond Donors 1 3 (oxalamide + hydroxyl)
Synthetic Accessibility 6/10 (moderate) 8/10 (higher complexity)
Lipinski Violations 0 Potential violation (MW)

DDFDI adheres to Lipinski’s rules, whereas the target compound’s higher molecular weight and logP may reduce oral bioavailability .

Pharmacological Potential

  • DDFDI : Exhibits moderate antimicrobial and anti-inflammatory activity in silico, attributed to its planar imidazole core .
  • Target Compound : The oxalamide group may enhance binding to proteases or kinases, but steric hindrance from the cyclopropyl group could limit membrane permeability.

Biological Activity

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide (CAS Number: 1396746-16-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex arrangement of functional groups, including a cyclopropyl group, a furan ring, and an oxalamide moiety. These structural components are critical for its biological interactions.

PropertyValue
Common NameThis compound
CAS Number1396746-16-9
Molecular FormulaC19H20N2O6
Molecular Weight372.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the furan ring and oxalamide moiety suggests potential interactions with enzymes and receptors involved in various pathways:

  • Antitumor Activity : Preliminary studies indicate that the compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Initial assays have indicated that the compound exhibits antimicrobial activity against certain bacterial strains, likely due to its ability to disrupt cell membrane integrity.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. The following highlights key findings from various research efforts:

Case Studies and Experimental Findings

  • Synthesis and Characterization : The synthesis typically involves the reaction of cyclopropylamine with furan derivatives under controlled conditions to yield high-purity products. Techniques such as chromatography are employed for purification.
  • Biological Evaluations :
    • In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics .
    • Anti-inflammatory assays showed a reduction in nitric oxide production in macrophage cultures treated with the compound, suggesting a mechanism involving inhibition of pro-inflammatory cytokines.
  • Molecular Docking Studies : Computational studies have been performed to predict binding affinities with various targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
N1-cyclopropyl-N2-(furan-3-yl)-oxalamideCyclopropyl group, furan ringAntitumor, anti-inflammatory
N1-(4-methylphenyl)-N2-(furan-3-yl)oxalamidePhenyl group instead of cyclopropylModerate antimicrobial
N1-(cyclobutyl)-N2-(furan-3-yl)oxalamideCyclobutyl groupLower cytotoxicity compared to cyclopropyl variant

Q & A

Q. What are the recommended synthetic routes for this oxalamide derivative, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of oxalamide derivatives typically involves coupling reactions between amine and carbonyl precursors. For example, details a procedure using DMF as a solvent with K₂CO₃ to generate oxyanions, followed by propargyl bromide addition. To optimize yield, employ a Design of Experiments (DoE) approach, varying parameters like solvent polarity, temperature, and stoichiometry. Statistical tools (e.g., response surface methodology) can minimize experimental runs while identifying optimal conditions .

Q. Which spectroscopic techniques are most effective for verifying structural integrity and purity?

  • Methodological Answer : Combine NMR (¹H/¹³C) for functional group analysis and HRMS for molecular weight confirmation. For purity, use HPLC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. and highlight the utility of these methods for oxalamide analogs, emphasizing the need for deuterated solvents (e.g., DMSO-d₆) to resolve hydroxyl and amide proton signals .

Q. What safety protocols should be prioritized during laboratory handling?

  • Methodological Answer : Refer to general safety guidelines for structurally related compounds, such as wearing nitrile gloves, chemical goggles, and working in a fume hood. emphasizes precautions for similar furan- and dioxin-containing compounds, including avoiding inhalation (P261) and immediate decontamination upon skin contact (P303+P361+P353) .

Q. How can purification processes be optimized to maximize yield?

  • Methodological Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol/water mixtures. suggests drying organic extracts with anhydrous Na₂SO₄ and rotary evaporation under reduced pressure. Monitor purity at each step via TLC (n-hexane:ethyl acetate, 9:1) .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and stability under varying conditions?

  • Methodological Answer : Apply density functional theory (DFT) to model the compound’s electronic structure, focusing on the oxalamide core and cyclopropyl-furan moieties. Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and bond dissociation energies. highlights ICReDD’s approach, integrating quantum chemical calculations with experimental data to predict reaction pathways .

Q. What strategies resolve contradictions between experimental data and theoretical predictions?

  • Methodological Answer : Conduct sensitivity analysis to identify variables causing discrepancies. For example, if NMR shifts deviate from DFT-predicted values, reassess solvent effects or conformational dynamics using molecular dynamics (MD) simulations. stresses iterative refinement of hypotheses and cross-validation with alternative techniques (e.g., X-ray crystallography) .

Q. How can structure-activity relationship (SAR) studies guide further experimentation?

  • Methodological Answer : Synthesize analogs with modifications to the cyclopropyl or dihydrodioxin groups (e.g., substituent effects on solubility). Use bioactivity assays (e.g., enzyme inhibition) to correlate structural changes with functional outcomes. and demonstrate SAR workflows for oxalamides, emphasizing systematic variation of substituents .

Q. What role do comparative studies with oxalamide analogs play in experimental design?

  • Methodological Answer : Compare physicochemical properties (logP, pKa) and reactivity trends with analogs like N1-cyclopentyl-N2-(1-isobutyryl-tetrahydroquinolin-7-yl)oxalamide (). Use principal component analysis (PCA) to identify critical structural descriptors influencing stability or bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.